(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
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Biological Activity
The compound (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has drawn attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone ring structure with substituents that include an ethoxyphenyl group and a nitrophenyl group. Its chemical formula is C17H16N2O4S, and it has notable physical properties such as:
Property | Value |
---|---|
Density | 1.44 g/cm³ |
Boiling Point | 541.3 °C |
Flash Point | 281.2 °C |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular receptors, leading to its observed effects on various biological systems.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds structurally similar to this compound demonstrated potent activity against multiple bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, the compound showed remarkable efficacy against Bacillus cereus , with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like streptomycin and ampicillin. The following table summarizes the antimicrobial activity:
Bacterial Strain | MIC (mg/mL) | Comparison (Streptomycin) |
---|---|---|
Bacillus cereus | 0.008 | 3-fold more potent |
Staphylococcus aureus | N/A | Resistant |
Escherichia coli | 0.015 | 1.6-fold more potent |
Pseudomonas aeruginosa | 0.03 | 10-fold more potent |
Anticancer Activity
In addition to antibacterial properties, the compound has shown potential anticancer activity in vitro. A study assessing the cytotoxic effects of various thiazolidinones on cancer cell lines indicated that this compound inhibited cell proliferation in several cancer types.
Cytotoxicity Assessment
The following results were obtained from cytotoxicity assays conducted on human cancer cell lines:
Compound | Concentration (μM) | Cell Proliferation (%) |
---|---|---|
(5Z)-compound | 1 × 10^-5 | 22.8 |
Control | - | >70 |
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-2-24-15-8-6-13(7-9-15)19-17(21)16(26-18(19)25)11-12-4-3-5-14(10-12)20(22)23/h3-11H,2H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXDXKEBDJWLU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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